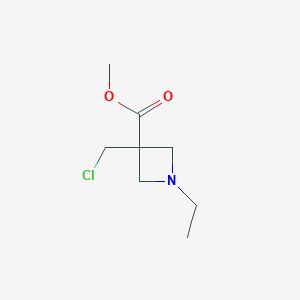

Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloromethyl methyl ether is an organic compound used as an alkylating agent in organic synthesis. It is often used for introducing the methoxymethyl ether (MOM) protecting group . It is a colorless, sweet-smelling, flammable gas .

Synthesis Analysis

In general, chloromethyl compounds can be synthesized from corresponding alcohols or ethers. For example, a synthetic method for 3-chloromethyl benzoic acid involves the use of zinc chloride, ferric chloride, and other Lewis acid catalysts .Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of atoms. For example, chloromethyl methyl ether has the chemical formula CH3ClO .Chemical Reactions Analysis

Chloromethyl compounds are often used as alkylating agents in organic synthesis. They can react with a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .Physical And Chemical Properties Analysis

Chloromethyl methyl ether is a colorless, flammable, highly volatile liquid that decomposes in water . It has a molecular weight of 80.51 g/mol .Applications De Recherche Scientifique

Chemical Synthesis and Pharmaceutical Applications

Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate serves as an intermediate in various chemical syntheses, contributing significantly to pharmaceutical research and development. Its chemical structure allows for modifications leading to the creation of diverse compounds with potential biological activities.

Synthetic Pathways : This compound is utilized in synthetic pathways to create novel compounds with potential therapeutic benefits. For example, it has been involved in the synthesis of ribavirin imidates, showcasing antitumor and antiviral activities. These imidates demonstrate significant in vivo activity against murine leukemia, highlighting the compound's role in developing antitumor agents (Kini, Robins, & Avery, 1989).

Cascade Transformations : It also acts as a precursor in cascade reactions, leading to the formation of novel tricyclic compounds. Such transformations exemplify its versatility in chemical synthesis, enabling the exploration of new pharmacologically active molecules (Shutalev, Fesenko, Cheshkov, & Goliguzov, 2008).

Antitumor Agents Development : Furthermore, derivatives synthesized from this compound have been investigated for their antitumor properties, with some showing promise against specific cancer cell lines. This underscores its potential as a building block in oncological drug discovery (Badrey & Gomha, 2012).

Chemical Stability and Reactions : The compound's reactivity and stability under various conditions have been studied, providing insights into its behavior in synthetic processes. Such studies are crucial for optimizing reaction conditions and improving yields in pharmaceutical synthesis (Basheer & Rappoport, 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-3-10-5-8(4-9,6-10)7(11)12-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJZJZCUFZBYNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)(CCl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2921417.png)

![2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2921420.png)

![2-Butyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2921423.png)

![ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2921424.png)

![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2921425.png)

![N-(3,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2921427.png)

![N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide](/img/structure/B2921433.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2921434.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl cyclopropanecarboxylate](/img/structure/B2921435.png)

![3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride](/img/structure/B2921439.png)